
tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate: is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with a diazo transfer reagent. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide. The reaction conditions are carefully controlled to ensure the formation of the desired diazo compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring safety measures are in place to handle diazo compounds, which can be potentially explosive.
化学反应分析
Types of Reactions: tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form a variety of products, depending on the oxidizing agent used.
Reduction: The diazo group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield amines.
科学研究应用
tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for studying biological pathways.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate involves the diazo group, which can act as a source of nitrogen or as a reactive intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it is involved in.
相似化合物的比较
- tert-butyl N-(4-diazo-3-oxobutyl)carbamate
- tert-butyl (2S)-2-(4-diazo-3-oxobutyl)-1-pyrrolidinecarboxylate
Comparison: tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate is unique due to the presence of both a tert-butyl group and a diazo group, which confer specific reactivity and stability
属性
分子式 |
C10H17N3O3 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
tert-butyl N-(4-diazo-3-oxobutyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H17N3O3/c1-10(2,3)16-9(15)13(4)6-5-8(14)7-12-11/h7H,5-6H2,1-4H3 |
InChI 键 |
PWKKUFRBDJPHON-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)CCC(=O)C=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


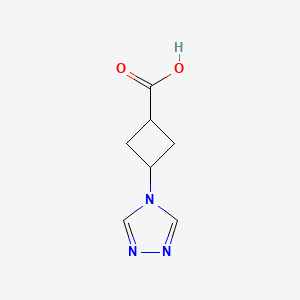
![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)


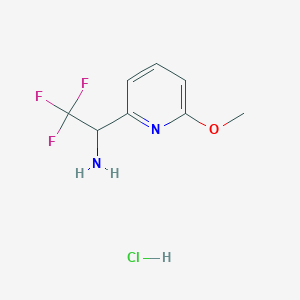
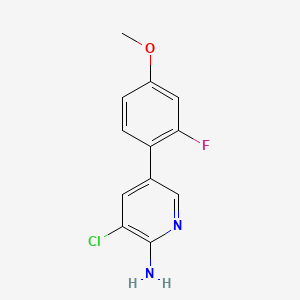
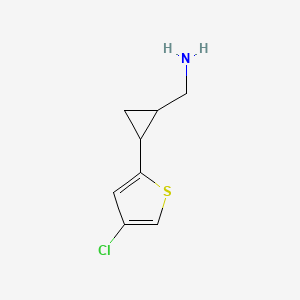

![2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one](/img/structure/B13530092.png)
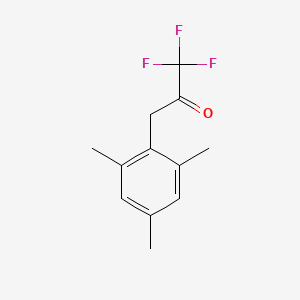
![rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid](/img/structure/B13530097.png)


![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecanehydrochloride](/img/structure/B13530116.png)
